Desmopressin

Descripción general

Descripción

Desmopressin is a synthetic analog of vasopressin used to reduce renal excretion of water in central diabetes insipidus and nocturia . It is a man-made form of a hormone that occurs naturally in the pituitary gland and regulates how the body uses water .

Synthesis Analysis

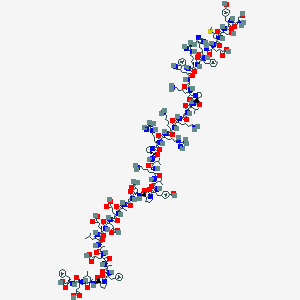

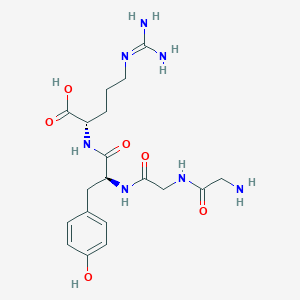

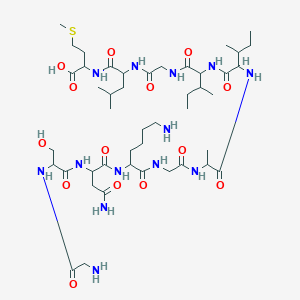

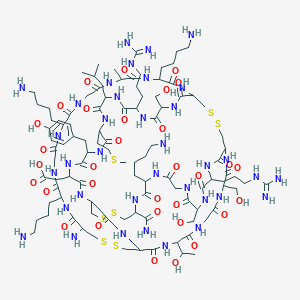

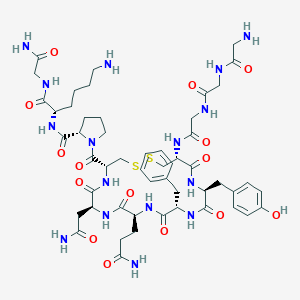

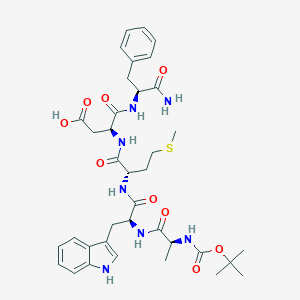

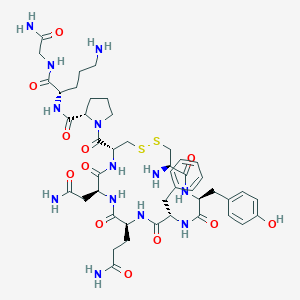

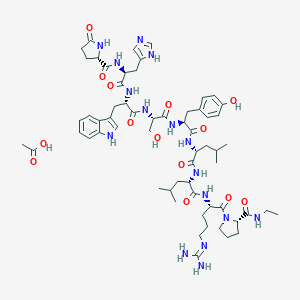

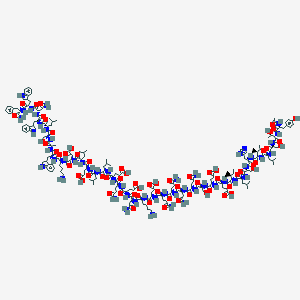

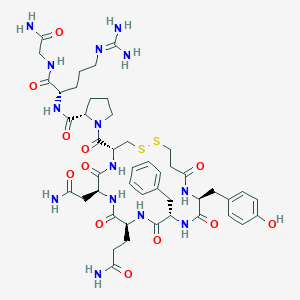

Desmopressin is a synthetic peptide consisting of nine amino acids . Selective analysis can be achieved by combining micro-elution solid-phase extraction (SPE) with ultra-high pressure liquid chromatography (UHPLC) and ultra fast selective reaction monitoring (SRM) mass spectrometry .Molecular Structure Analysis

Desmopressin has a molecular formula of C46H64N14O12S2, an average mass of 1069.22 Da, and a mono-isotopic mass of 1068.427002 Da .Chemical Reactions Analysis

Desmopressin is very similar to endogenous peptides present in human plasma . Selective analysis can be achieved by combining micro-elution solid-phase extraction (SPE) with ultra-high pressure liquid chromatography (UHPLC) and ultra fast selective reaction monitoring (SRM) mass spectrometry .Physical And Chemical Properties Analysis

Desmopressin has a density of 1.6±0.1 g/cm3, a molar volume of 684.0±7.0 cm3, and a polar surface area of 486 Å2 .Aplicaciones Científicas De Investigación

Hematology: Treatment of Bleeding Disorders

Desmopressin

is used in hematology for the treatment of certain bleeding disorders, such as mild hemophilia A and von Willebrand disease. It acts by increasing levels of factor VIII and von Willebrand factor, which are crucial for blood clotting .

Application Method

Desmopressin is administered intravenously, subcutaneously, or intranasally. The dosage and route depend on the severity of the bleeding disorder and the patient’s response to the drug.

Results and Outcomes

Clinical trials have shown that desmopressin can effectively increase factor VIII activity, leading to a decrease in bleeding time and an improvement in clotting function without the need for blood products .

Endocrinology: Management of Diabetes Insipidus

In endocrinology, desmopressin is a mainstay treatment for central diabetes insipidus, a condition characterized by excessive thirst and urination due to a deficiency of antidiuretic hormone .

Application Method

Desmopressin is given as a nasal spray, oral tablet, or injection to replace the deficient antidiuretic hormone, thus reducing urine output.

Results and Outcomes

Patients with central diabetes insipidus experience a significant reduction in urine volume and improvement in symptoms when treated with desmopressin .

Neurology: Management of Sodium Disorders

Desmopressin is utilized in neurology for the management of sodium disorders, particularly in the neurocritical care setting for conditions like hyponatremia and central diabetes insipidus .

Application Method

The drug is administered intravenously or intranasally, with careful monitoring of sodium levels to avoid rapid shifts that could lead to neurological complications.

Results and Outcomes

Desmopressin has been shown to effectively manage dysnatremias, with controlled correction speeds to prevent osmotic demyelination syndrome in vulnerable patients .

Urology: Treatment of Nocturnal Enuresis

Desmopressin is prescribed in urology for the treatment of nocturnal enuresis (bedwetting) in children and adults .

Application Method

It is administered sublingually or intranasally at bedtime to reduce urine production during the night.

Results and Outcomes

Clinical studies report that desmopressin is effective in reducing bedwetting episodes in approximately 70% of cases .

Oncology: Supportive Care in Cancer Treatment

In oncology, desmopressin is used for its hemostatic properties to manage bleeding episodes in patients with platelet dysfunction due to cancer or cancer treatments .

Application Method

Desmopressin is administered intravenously before procedures to increase levels of clotting factors and reduce the risk of bleeding.

Results and Outcomes

Patients undergoing cancer treatment experience fewer bleeding complications when desmopressin is used as a prophylactic measure .

Emergency Medicine: Management of Renal Colic

Desmopressin has been explored in emergency medicine for its potential use in managing pain associated with renal colic .

Application Method

Intranasal or sublingual desmopressin is administered to patients presenting with renal colic to provide analgesic effects.

Results and Outcomes

Studies suggest that desmopressin can be as effective as traditional analgesics like intravenous paracetamol in managing renal colic pain, with some evidence pointing to faster pain relief .

This comprehensive analysis covers six distinct scientific fields where desmopressin has been applied, highlighting the versatility and efficacy of this medication in various clinical settings. Each section provides a detailed overview of the application methods and outcomes, demonstrating the drug’s impact on patient care across different medical disciplines.

Cognitive Disorders: Enhancing Memory and Learning

Desmopressin has been investigated for its potential to enhance memory and learning in cognitive disorders. This application is based on the drug’s ability to modulate the central nervous system.

Application Method

Oral or intranasal desmopressin is administered in controlled doses, with the aim of improving cognitive function.

Results and Outcomes

While some studies have shown promising results, indicating an improvement in memory retention, further research is needed to establish the efficacy and safety of desmopressin for cognitive enhancement .

Overactive Bladder: Reducing Urinary Frequency

Desmopressin’s antidiuretic effect is also explored for treating overactive bladder, which is characterized by urinary urgency and frequency.

Application Method

The drug is administered in oral form or as a nasal spray to reduce the number of urinary episodes.

Results and Outcomes

Clinical trials suggest that desmopressin can decrease nocturnal urinary frequency and improve the quality of life for patients with overactive bladder .

Psychiatric Disorders: Treatment of Polydipsia and Hyponatremia

In psychiatric settings, desmopressin is used to treat polydipsia (excessive thirst) and hyponatremia (low sodium levels) associated with certain psychiatric medications or disorders.

Application Method

Desmopressin is carefully administered, often in a hospital setting, to correct sodium imbalance without causing rapid shifts that could lead to complications.

Results and Outcomes

It has been effective in managing sodium levels, thereby reducing the risks associated with chronic polydipsia and hyponatremia in psychiatric patients .

Gastroenterology: Managing Esophageal Varices Bleeding

Desmopressin is being studied for its use in gastroenterology, particularly for the management of bleeding from esophageal varices.

Application Method

The drug is administered intravenously during acute bleeding episodes to enhance clotting and reduce blood loss.

Results and Outcomes

Preliminary results indicate that desmopressin may help in stabilizing patients and controlling bleeding, although more research is required to confirm these findings .

Anesthesiology: Reducing Perioperative Bleeding

In anesthesiology, desmopressin is used to reduce perioperative bleeding in patients with known clotting disorders.

Application Method

Desmopressin is given intravenously before surgery to increase the levels of clotting factors and minimize bleeding risk.

Results and Outcomes

Studies have shown that it can effectively reduce the need for blood transfusions and improve surgical outcomes in patients with bleeding risks .

Sports Medicine: Treating Exercise-Induced Hyponatremia

Desmopressin has potential applications in sports medicine for treating exercise-induced hyponatremia, which can occur in endurance athletes.

Application Method

The drug is administered to quickly correct sodium levels post-exercise, with careful monitoring to prevent overcorrection.

Results and Outcomes

It has shown efficacy in rapidly normalizing sodium levels, helping athletes recover from hyponatremia symptoms after prolonged physical activity .

These additional applications demonstrate the broad scope of desmopressin’s utility in various scientific and medical fields, reflecting its multifaceted role in research and therapy. The detailed descriptions of each application provide insight into the methods and outcomes associated with desmopressin’s use in these areas.

Pain Management: Analgesic Properties

Desmopressin has been explored for its analgesic properties, particularly in the context of pain management for procedures or conditions that do not respond well to traditional analgesics.

Application Method

The drug can be administered intranasally or sublingually to provide pain relief, with dosages tailored to the individual’s needs and the severity of the pain.

Results and Outcomes

Preliminary studies suggest that Desmopressin may offer a novel approach to pain management, with some patients reporting significant pain reduction without the side effects commonly associated with opioids .

Application Method

Desmopressin is administered in controlled doses, either orally or intranasally, to manage blood pressure levels.

Results and Outcomes

Clinical trials are ongoing to determine the efficacy of Desmopressin in this application, with some early results showing promise in stabilizing blood pressure in affected patients .

Sleep Disorders: Management of Nocturia

Desmopressin is being investigated for its use in treating nocturia, a condition that causes frequent awakening during the night to urinate, often associated with sleep disorders.

Application Method

The medication is taken before bedtime to reduce urine production during the night, thereby decreasing the frequency of nocturnal bathroom visits.

Results and Outcomes

Studies have shown that Desmopressin can effectively reduce the number of nocturnal awakenings for urination, leading to improved sleep quality and overall quality of life for patients .

Dermatology: Treatment of Excessive Sweating

Desmopressin’s antidiuretic effect is also being studied for its potential to treat conditions like hyperhidrosis, which involves excessive sweating.

Application Method

The drug may be used topically or systemically to reduce sweat production in affected individuals.

Results and Outcomes

While research is still in the early stages, there is potential for Desmopressin to provide relief for patients suffering from hyperhidrosis by reducing excessive sweating .

Gastrointestinal Disorders: Managing Fluid Loss

In patients with certain gastrointestinal disorders that lead to significant fluid loss, Desmopressin is being researched as a means to reduce excessive fluid loss and maintain hydration.

Application Method

Desmopressin can be administered orally or intravenously, depending on the severity of the condition and the patient’s overall health status.

Results and Outcomes

Early findings suggest that Desmopressin may help in managing fluid balance in patients with gastrointestinal disorders, though more research is needed to confirm these results .

Veterinary Medicine: Use in Pets with Diabetes Insipidus

Desmopressin has applications in veterinary medicine, particularly for treating pets diagnosed with diabetes insipidus, similar to its use in humans.

Application Method

The drug is administered to animals in the form of injections or nasal drops, depending on the species and the veterinarian’s recommendation.

Results and Outcomes

Pet owners and veterinarians have reported positive outcomes, with pets showing improved symptoms and a better quality of life after treatment with Desmopressin .

Safety And Hazards

Desmopressin may cause serious side effects such as low levels of sodium in the body, which may lead to headache, confusion, muscle cramps, severe weakness, vomiting, loss of coordination, and feeling restless or unsteady . It should not be used in people with severe kidney disease or low blood sodium .

Direcciones Futuras

Desmopressin has been employed clinically since 1972 and is available in various formulations including intranasal solution, intravenous solution, oral tablet, and oral lyophilisate . It is indicated for the treatment of polyuric conditions including primary nocturnal enuresis, nocturia, and diabetes insipidus . Further pediatric clinical trials are awaited to expand the evidence base of childhood desmopressin therapy .

Propiedades

IUPAC Name |

(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H64N14O12S2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52)/t28-,29+,30+,31+,32+,33+,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLWUMRGJYTJIN-PNIOQBSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H64N14O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62288-83-9 (monoacetate), 62357-86-2 (monoacetate trihydrate), 62357-86-2 (acetate salt/solvate) | |

| Record name | Desmopressin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016679586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1048259 | |

| Record name | Desmopressin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1069.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Upon binding of desmopressin to V2 receptors in the basolateral membrane of the cells of the distal tubule and collecting ducts of the nephron, adenylyl cyclase is stimulated. The resulting intracellular cascades in the collecting duct lead to increased rate of insertion of water channels, called aquaporins, into the lumenal membrane and enhanced the permeability of the membrane to water. | |

| Record name | Desmopressin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00035 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Desmopressin | |

CAS RN |

16679-58-6 | |

| Record name | Desmopressin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016679586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmopressin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00035 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desmopressin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Desmopressin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESMOPRESSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ENR1LLB0FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

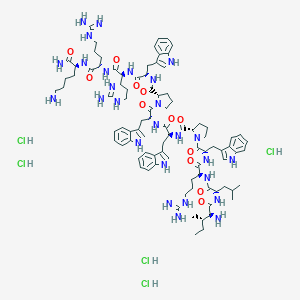

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.